4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Description
4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition
Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown potent inhibitory activity against urease enzyme. These compounds, following sequential transformation and nucleophilic substitution reactions, were evaluated for their urease inhibitory potential, revealing competitive inhibition with promising Ki values. The in silico and hemolytic studies supported their therapeutic potential in drug design programs (Nazir et al., 2018).
Lipoxygenase Inhibition
N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been prepared and evaluated as lipoxygenase inhibitors. These heterocyclic compounds displayed moderately good activities against the enzyme, showcasing the versatility of oxadiazole derivatives in targeting inflammatory pathways (Aziz‐ur‐Rehman et al., 2016).
Anticancer Activity
A study on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety explored their potent anticancer agents. Through synthetic pathways, a series of compounds were evaluated in vitro against cancer cell lines, identifying derivatives with significant anticancer potential (Gomha et al., 2017).
Synthesis and Biological Properties
The synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and butanamides and their evaluation for local anaesthetic activity highlight another dimension of scientific application. This research demonstrates the compound's potential in developing local anaesthetics with considerable activity (Saxena et al., 1984).
Antimicrobial Activity
The synthesis and evaluation of 2-amino-1,3,4-oxadiazole derivatives were explored for their anti-Salmonella typhi activity, indicating the role of such compounds in addressing bacterial infections. Some derivatives showed significant activity against this pathogen, suggesting their potential in antimicrobial therapy (Salama, 2020).
Properties
IUPAC Name |
4-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(9-5-10-22-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-8-4-11-23-13/h1-4,6-8,11H,5,9-10H2,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPOJYJRPQMHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.